Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Methyl 6-ethyl-2-methyl-1-oxaspiro[26]nonane-2-carboxylate is a chemical compound with the molecular formula C13H22O3 It is a member of the spiro compounds, characterized by a unique spiro linkage between two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with biological pathways. The spiro linkage provides structural rigidity, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate
- Methyl 6-ethyl-2-methyl-1-oxaspiro[2.5]nonane-2-carboxylate
Uniqueness
Methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro linkage and the presence of both ethyl and methyl groups, which can influence its chemical reactivity and potential applications. The combination of these structural features distinguishes it from other similar compounds and contributes to its versatility in various research and industrial contexts.
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 6-ethyl-2-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-4-10-6-5-8-13(9-7-10)12(2,16-13)11(14)15-3/h10H,4-9H2,1-3H3 |
InChI Key |
SSRQMSYERMNYPE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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